N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide: is an organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Thioether Formation: The quinazoline core is then reacted with a thiol compound to introduce the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether-substituted quinazoline with 3,5-dimethylaniline and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its anticancer and antimicrobial properties.
Biological Studies: The compound can be used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Biology: It can serve as a tool compound to probe the function of specific proteins or enzymes in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. The quinazoline core is known to interact with various biological targets, including kinases and receptors, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide: can be compared to other quinazoline derivatives such as:
Uniqueness
This compound: is unique due to the presence of the thioether linkage and the specific substitution pattern on the aromatic rings. These structural features may confer distinct biological activities and selectivity for different targets compared to other quinazoline derivatives.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-13(2)9-14(8-12)21-17(22)10-23-18-15-5-3-4-6-16(15)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZUBDAZJGPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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